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Compound of Interest

Compound Name: Pentamethylbenzaldehyde

Cat. No.: B097405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pentamethylbenzaldehyde (C₁₂H₁₆O) is a fully substituted aromatic aldehyde of interest in

organic synthesis and materials science. Its unique sterically hindered structure, arising from

the pentamethyl-substituted phenyl ring, imparts distinct physical and chemical properties. This

document provides a comprehensive overview of these characteristics, including its physical

constants, spectroscopic profile, and typical chemical reactivity. Standardized experimental

protocols for its synthesis and characterization are also detailed to support further research and

application.

Physical and Chemical Properties
Pentamethylbenzaldehyde is a crystalline solid at room temperature. The electron-donating

nature of the five methyl groups on the aromatic ring influences the reactivity of the aldehyde

functional group.

General and Physical Properties
The key physical and identifying properties of Pentamethylbenzaldehyde are summarized in

the table below for quick reference.
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Property Value Citations

IUPAC Name
2,3,4,5,6-

pentamethylbenzaldehyde
[1]

Synonyms
2,3,4,5,6-

PENTABENZALDEHYDE

CAS Number 17432-38-1 [2][3][4]

Molecular Formula C₁₂H₁₆O [2][3][4]

Molecular Weight 176.25 g/mol [1]

Appearance
Light yellow to beige crystalline

powder, crystals, or flakes

Melting Point 145-152 °C

Boiling Point 144 °C at 6 mmHg

Solubility

Soluble in toluene. Insoluble in

water; soluble in common

organic solvents like

chloroform, dichloromethane,

and ethyl acetate.

Density ~0.965 g/cm³

Chemical Structure and Identifiers
Identifier Value Citations

SMILES
CC1=C(C(=C(C(=C1C)C)C=O)

C)C
[1]

InChI

InChI=1S/C12H16O/c1-7-

8(2)10(4)12(6-

13)11(5)9(7)3/h6H,1-5H3

[1][2][3]

InChIKey
RWOZGGOKRKSHKN-

UHFFFAOYSA-N
[1][2][3]
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Spectroscopic Characterization
The structural elucidation of Pentamethylbenzaldehyde relies on a combination of

spectroscopic techniques, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet with a

chemical shift in the range of 9.5-10.5 ppm is characteristic of the aldehydic proton. Due to

the steric hindrance and electronic effects of the five methyl groups, this peak may be shifted

slightly compared to unsubstituted benzaldehyde. The fifteen protons of the five methyl

groups will likely appear as two or three distinct singlets between 2.0 and 2.5 ppm, reflecting

the slightly different chemical environments of the ortho, meta, and para methyl groups.

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl

carbon of the aldehyde between 190 and 200 ppm. The aromatic carbons will appear in the

120-140 ppm region. Due to the substitution pattern, distinct signals for the ipso-carbon

attached to the aldehyde, and the other substituted aromatic carbons are expected. The

methyl carbons will resonate in the upfield region, typically between 15 and 25 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of Pentamethylbenzaldehyde provides key information about its functional

groups.[2] The most prominent absorption bands include:

C=O Stretch: A strong, sharp peak is expected in the region of 1680-1705 cm⁻¹, which is

characteristic of the carbonyl group of an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720

cm⁻¹ (Fermi doublet), corresponding to the C-H stretch of the aldehyde group.

C-H Stretch (Aliphatic): Absorption bands in the 2850-3000 cm⁻¹ range are due to the C-H

stretching vibrations of the methyl groups.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-

carbon stretching within the aromatic ring.
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Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Pentamethylbenzaldehyde will show a

distinct molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight.[3] A

prominent fragment is often observed at m/z = 175 ([M-H]⁺), resulting from the loss of the

aldehydic proton. Another significant fragment at m/z = 147 corresponds to the loss of the

formyl group ([M-CHO]⁺).

Synthesis and Reactivity
Synthesis Pathway: Gattermann-Koch Reaction
While various methods can be employed for the synthesis of substituted benzaldehydes, a

classic approach applicable to electron-rich aromatic compounds like pentamethylbenzene is

the Gattermann-Koch reaction.[5][6][7] This reaction introduces a formyl group (-CHO) onto the

aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid

catalyst, such as aluminum chloride, and a co-catalyst like copper(I) chloride.[6][7]

Pentamethylbenzene

Electrophilic
Aromatic Substitution

CO, HCl, AlCl₃/CuCl
Electrophilic

Formyl Cation Complex
[HCO]⁺[AlCl₄]⁻

Formylating Agent
Pentamethylbenzaldehyde

Aqueous Workup
& Purification

Purified Product

Click to download full resolution via product page

Caption: Synthetic workflow for Pentamethylbenzaldehyde via Gattermann-Koch reaction.

Chemical Reactivity
The aldehyde group is the primary site of reactivity, participating in typical reactions such as:

Oxidation: Can be oxidized to pentamethylbenzoic acid using common oxidizing agents like

potassium permanganate (KMnO₄) or chromic acid.

Reduction: Can be reduced to pentamethylbenzyl alcohol using reducing agents like sodium

borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading

to the formation of cyanohydrins, acetals, and imines. The significant steric hindrance from

the ortho-methyl groups may slow the rate of these reactions compared to less substituted

benzaldehydes.

Biological Activity
As of the current literature, there is no significant reported biological activity or established role

in signaling pathways specifically for Pentamethylbenzaldehyde. While unsubstituted

benzaldehyde and some of its derivatives are known to possess antimicrobial and insecticidal

properties, these have not been specifically documented for the pentamethylated analog.

Further research is required to explore the potential bioactivity of this compound.

Experimental Protocols
The following sections provide generalized methodologies for the synthesis and

characterization of Pentamethylbenzaldehyde.

General Synthesis Protocol (via Gattermann-Koch
Reaction)
Warning: This reaction involves toxic and corrosive substances (CO, HCl, AlCl₃) and should

only be performed by trained personnel in a well-ventilated fume hood with appropriate safety

precautions.

Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube,

and a condenser connected to a gas outlet/scrubber is charged with anhydrous aluminum

chloride and copper(I) chloride in a suitable anhydrous solvent (e.g., dichloromethane) under

an inert atmosphere (e.g., nitrogen).

Reactant Addition: Pentamethylbenzene, dissolved in the anhydrous solvent, is added to the

stirred suspension.

Gassing: A mixture of dry hydrogen chloride (HCl) gas and carbon monoxide (CO) gas is

bubbled through the reaction mixture at a controlled rate and temperature (typically 0-10 °C).
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Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas

chromatography (GC) until the starting material is consumed.

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and

concentrated HCl to decompose the aluminum chloride complex.

Extraction: The organic layer is separated, and the aqueous layer is extracted with the

solvent (e.g., dichloromethane). The combined organic layers are washed with water,

saturated sodium bicarbonate solution, and brine.

Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure. The crude product is then purified by

recrystallization or column chromatography to yield pure Pentamethylbenzaldehyde.
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Caption: Standard analytical workflow for the characterization of Pentamethylbenzaldehyde.
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General Protocol for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:

A 5-10 mg sample of Pentamethylbenzaldehyde is dissolved in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and

pressed into a thin pellet.

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR)

accessory by placing the solid sample directly on the crystal.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer, often via a direct insertion probe or

a gas chromatograph (GC-MS).

An electron ionization (EI) source is typically used to generate the mass spectrum.

Safety Information
Pentamethylbenzaldehyde should be handled with care in a laboratory setting. According to

aggregated GHS data, it is associated with the following hazards:[1]

H302: Harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn when handling this chemical. Work should be conducted in a well-

ventilated area or fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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